A Technical Guide to the Metabolic Pathways of D-Ornithine in Bacteria
A Technical Guide to the Metabolic Pathways of D-Ornithine in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ornithine, a non-proteinogenic amino acid, plays multifaceted and critical roles in bacterial physiology. While its L-enantiomer is a well-known intermediate in the urea (B33335) cycle and arginine biosynthesis, D-ornithine is integral to the structure of the bacterial cell wall, the biosynthesis of certain antibiotics, and unique metabolic pathways. Understanding the synthesis, degradation, and incorporation of D-ornithine is paramount for the development of novel antimicrobial strategies and for harnessing bacterial metabolic capabilities in biotechnology. This technical guide provides an in-depth exploration of the metabolic pathways of D-ornithine in bacteria, detailing the key enzymes, their kinetics, relevant experimental protocols, and the broader physiological context of this unique molecule.
Core Metabolic Pathways of D-Ornithine
The metabolism of D-ornithine in bacteria primarily revolves around its formation from L-ornithine and its subsequent degradation or incorporation into cellular components. Two main pathways are central to D-ornithine metabolism: racemization and degradation.
Racemization of L-Ornithine to D-Ornithine
The synthesis of D-ornithine is predominantly catalyzed by the enzyme ornithine racemase . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between L-ornithine and D-ornithine.
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Caption: Racemization of L-ornithine to D-ornithine.
Ornithine racemase has been notably characterized in Clostridium sticklandii. This enzyme exhibits high specificity for ornithine, a crucial feature that distinguishes it from other amino acid racemases with broader substrate ranges.[1][2][3]
Degradation of D-Ornithine
The catabolism of D-ornithine is a key part of the Stickland reaction in anaerobic bacteria like Clostridium sticklandii. D-ornithine can be either oxidized or reduced. The oxidative pathway involves a series of enzymatic reactions.
The initial step in the oxidative degradation is the conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoate, catalyzed by D-ornithine 4,5-aminomutase . This reaction is dependent on adenosylcobalamin (a form of vitamin B12) and PLP.[4][5][6]
Subsequently, 2,4-diaminopentanoate (B1235806) dehydrogenase catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate, utilizing NAD(P)+ as a cofactor.[7][8][9][10]
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Caption: Oxidative degradation pathway of D-ornithine.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic properties of the principal enzymes involved in D-ornithine metabolism.
Table 1: Kinetic Parameters of Ornithine Racemase
| Bacterial Species | Km (L-Ornithine) | kcat | Reference |
| Clostridium sticklandii | 0.77 ± 0.05 mM | 980 ± 20 s-1 | [2][3] |
Table 2: Kinetic Parameters of D-Ornithine 4,5-Aminomutase
| Bacterial Species | Km (D-Ornithine) | Km (AdoCbl) | Km (PLP) | kcat | Reference |
| Clostridium sticklandii | 44.5 ± 2.8 µM | 0.43 ± 0.04 µM | 1.5 ± 0.1 µM | 6.3 ± 0.1 s-1 | [4] |
Table 3: Properties of 2,4-Diaminopentanoate Dehydrogenase
| Bacterial Species | Optimal pH | Optimal Temperature | Cofactor Specificity | Inhibitors | Reference |
| Fervidobacterium nodosum Rt17-B1 | 9.5 | 85°C | NAD+ and NADP+ | D-ornithine (Ki = 0.1 mM) | [7] |
| Unknown prokaryotic organism | - | - | NAD+ > NADP+ | Acetyl-CoA, D-alanine | [8] |
Table 4: Substrate Specificity of Ornithine Decarboxylase in Lactic Acid Bacteria
| Bacterial Species | Substrate Preference | Km (Ornithine) | Reference |
| Oenococcus oeni | Ornithine | 0.7 mM | [11] |
| Lactobacillus brevis | Ornithine | 1 mM | [11] |
| Lactobacillus gasseri | 2,4-Diaminobutyric acid > Ornithine | ~4-12 mM | [11] |
| Lactobacillus casei | 2,4-Diaminobutyric acid > Ornithine | ~4-12 mM | [11] |
Role of D-Ornithine in Bacterial Physiology
Bacterial Cell Wall Component
D-ornithine is a constituent of the peptidoglycan in some bacteria, contributing to the structural integrity of the cell wall. For instance, in the radioresistant bacterium Deinococcus radiodurans, the peptidoglycan contains L-ornithine.[12] The presence of D-amino acids in peptidoglycan is a common feature that protects against proteolytic enzymes. While L-ornithine is more commonly reported in the peptidoglycan of certain species, the enzymatic machinery for D-ornithine synthesis suggests its potential incorporation in other, yet to be fully characterized, bacterial cell walls. The presence of ornithine in the cell wall of plant pathogenic Corynebacteria has also been noted.[13]
Precursor for Antibiotic Synthesis
D-ornithine is a crucial building block for the non-ribosomal synthesis of certain peptide antibiotics. A prominent example is bacitracin , produced by Bacillus licheniformis and Bacillus subtilis. The bacitracin synthetase complex contains an epimerase domain that converts L-ornithine to D-ornithine before its incorporation into the growing peptide chain.[14][15][16][17][18] Enhancing the intracellular pool of L-ornithine has been shown to increase bacitracin production, highlighting the importance of the L- to D-ornithine conversion step.[16][17]
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Caption: D-Ornithine incorporation in bacitracin synthesis.
Experimental Protocols
Assay for Ornithine Racemase Activity
This spectrophotometric assay couples the formation of D-ornithine to the reduction of NADP+.
Principle: Ornithine racemase converts L-ornithine to D-ornithine. D-ornithine is then acted upon by D-ornithine 4,5-aminomutase to produce (2R,4S)-2,4-diaminopentanoate. This product is subsequently oxidized by 2,4-diaminopentanoate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
Reagents:
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50 mM Tris-HCl buffer, pH 8.5
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10 mM L-ornithine
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25 µM Adenosylcobalamin (AdoCbl)
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40 µM Pyridoxal 5'-phosphate (PLP)
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0.5 mM NADP+
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Sufficient amounts of purified D-ornithine 4,5-aminomutase and 2,4-diaminopentanoate dehydrogenase (coupling enzymes)
-
Ornithine racemase sample
Procedure:
-
Prepare the assay mixture in a cuvette containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP+.
-
Add the coupling enzymes to the mixture.
-
Initiate the reaction by adding the ornithine racemase sample.
-
Immediately monitor the increase in absorbance at 340 nm at room temperature.
-
Protect the reaction mixture from light to prevent degradation of the coenzymes.
Calculation: The rate of NADPH formation is proportional to the ornithine racemase activity. The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.
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Caption: Workflow for the spectrophotometric assay of ornithine racemase.
Ornithine Decarboxylase Test
This is a qualitative test to determine if a microbe can decarboxylate ornithine.
Principle: The test medium contains ornithine, glucose, and a pH indicator (bromocresol purple). The bacteria first ferment glucose, causing a drop in pH and a color change from purple to yellow. This acidic environment activates ornithine decarboxylase. If the enzyme is present, it decarboxylates ornithine to putrescine, an alkaline product, which raises the pH and reverts the indicator to purple.
Media:
-
Moeller's Decarboxylase Broth with 1% L-ornithine.
Procedure:
-
Inoculate a tube of ornithine decarboxylase broth with a pure culture of the test organism.
-
Inoculate a control tube of the base medium without ornithine.
-
Overlay both tubes with sterile mineral oil to create an anaerobic environment.
-
Incubate at 35-37°C for up to 4 days.
-
Observe for color changes.
Interpretation:
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Positive: The ornithine-containing tube turns purple, and the control tube is yellow.
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Negative: Both tubes remain yellow.
Regulation of D-Ornithine Metabolism
The metabolic pathways involving ornithine are tightly regulated in bacteria to maintain cellular homeostasis. In Escherichia coli, the biosynthesis of L-ornithine, the precursor for D-ornithine, is regulated by polyamines. High intracellular levels of putrescine and spermidine, which can be derived from ornithine, inhibit L-ornithine biosynthesis.[1] This feedback regulation prevents the toxic accumulation of ornithine.
In the D-ornithine degradation pathway, the activity of 2,4-diaminopentanoate dehydrogenase from some bacteria is allosterically regulated. For instance, the enzyme from one uncultured prokaryote is activated by its substrate (2R,4S)-2,4-diaminopentanoate and inhibited by downstream metabolites like acetyl-CoA and D-alanine.[8] The enzyme from Fervidobacterium nodosum is inhibited by D-ornithine, suggesting a feedback mechanism to control the flux through the pathway.[7]
Conclusion and Future Perspectives
The metabolic pathways of D-ornithine in bacteria are diverse and physiologically significant, impacting cell wall structure, antibiotic production, and anaerobic metabolism. The key enzymes involved, particularly ornithine racemase and D-ornithine aminomutase, represent potential targets for novel antimicrobial agents. A thorough understanding of the kinetics, substrate specificities, and regulation of these enzymes is crucial for the rational design of inhibitors.
Future research should focus on:
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Exploring the diversity of D-ornithine metabolism: Investigating a wider range of bacterial species to uncover novel pathways and enzymes.
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Structural biology: Determining the three-dimensional structures of the key enzymes to facilitate structure-based drug design.
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Metabolic engineering: Manipulating these pathways in industrial strains to enhance the production of valuable compounds like bacitracin.
The continued exploration of D-ornithine metabolism will undoubtedly provide valuable insights into bacterial physiology and open new avenues for therapeutic and biotechnological applications.
References
- 1. Polyamines and regulation of ornithine biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent D-ornithine aminomutase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-ornithine 4,5-aminomutase - Wikipedia [en.wikipedia.org]
- 6. The S subunit of D-ornithine aminomutase from Clostridium sticklandii is responsible for the allosteric regulation in D-alpha-lysine aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 2,4-diaminopentanoate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. 2,4-diaminopentanoic acid C 4 dehydrogenase. Purification and properties of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of Two Functionally Distinct Ornithine Decarboxylation Systems in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Systematic metabolic pathway modification to boost L-ornithine supply for bacitracin production in Bacillus licheniformis DW2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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